molecular formula C19H15F3O4 B2491219 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal CAS No. 339029-02-6

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal

Cat. No.: B2491219
CAS No.: 339029-02-6
M. Wt: 364.32
InChI Key: ICWFJOPMJIHFMX-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal is a useful research compound. Its molecular formula is C19H15F3O4 and its molecular weight is 364.32. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The unique structural features of this compound, including the presence of hydroxymethyl groups and a trifluoromethyl group, contribute to its reactivity and biological properties.

Chemical Structure

The molecular formula of the compound is C19H15F3O4C_{19}H_{15}F_{3}O_{4} with a molecular weight of approximately 364.32 g/mol. The structure can be represented as follows:

Structure C19H15F3O4\text{Structure }\text{C}_{19}\text{H}_{15}\text{F}_{3}\text{O}_{4}

Synthesis

The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. The acetal formation can be achieved by reacting this intermediate with 3-(trifluoromethyl)benzaldehyde.

Anticancer Properties

Studies have indicated that compounds related to chromen-4-one derivatives exhibit significant anticancer activity. For example, similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to antiproliferative effects in various cancer cell lines .

Antimicrobial Activity

Research has demonstrated that chromen-4-one derivatives possess antimicrobial properties. The presence of hydroxymethyl groups enhances the interaction with microbial targets, leading to increased efficacy against various pathogens. Specific studies have shown that these compounds can disrupt bacterial cell membranes and inhibit vital enzymatic processes.

The mechanism by which 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with enzymes involved in oxidative stress and inflammation.
  • Cell Signaling : It is hypothesized that this compound can modulate signaling pathways related to apoptosis and cell proliferation.

Study 1: Antiproliferative Effects

A study published in PubMed evaluated the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. Compounds similar to 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one demonstrated marked inhibition of cell growth in vitro when tested against various cancer cell lines. The study highlighted the role of these compounds in inhibiting topoisomerase II activity .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of chromen derivatives. The study found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes and interfere with metabolic functions.

Comparative Analysis

To understand the biological activity better, a comparison is made with similar compounds:

Compound NameBiological ActivityMechanism of Action
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-oneAnticancer, AntimicrobialInhibition of topoisomerase II
5-HydroxymethylbenzopsoralenAntiproliferativeDNA intercalation and topoisomerase inhibition
Benzaldehyde derivativesAntimicrobialMembrane disruption

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c20-19(21,22)13-5-3-4-12(8-13)17-25-10-18(11-26-17)9-24-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWFJOPMJIHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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